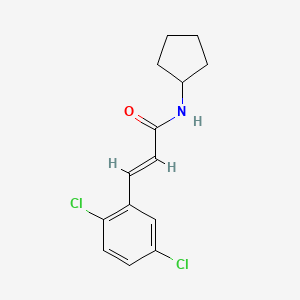
N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide, also known as AG-014699, is a potent poly(ADP-ribose) polymerase (PARP) inhibitor. The PARP enzymes play a critical role in DNA repair, and by inhibiting them, AG-014699 has shown promise as a potential cancer therapy. In
Mechanism of Action
N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide works by inhibiting the PARP enzymes, which are involved in the repair of single-strand DNA breaks. When PARP is inhibited, single-strand DNA breaks are not repaired, leading to the accumulation of double-strand DNA breaks. These double-strand DNA breaks are lethal to cancer cells and can lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound causes DNA damage and cell death. In normal cells, this compound can cause DNA damage but is generally well-tolerated. This compound has also been shown to enhance the effectiveness of other cancer therapies, such as radiation and chemotherapy.
Advantages and Limitations for Lab Experiments
N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide has several advantages for lab experiments. It is a potent PARP inhibitor and has been shown to be effective against a range of cancer types. This compound has also been shown to enhance the effectiveness of other cancer therapies. However, there are also limitations to using this compound in lab experiments. It can be difficult to synthesize, and its effectiveness can be affected by factors such as the tumor microenvironment.
Future Directions
There are several future directions for research on N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide. One direction is to explore the use of this compound in combination with other cancer therapies, such as immunotherapy. Another direction is to investigate the use of this compound in combination with PARP inhibitors that target different PARP enzymes. Additionally, research could focus on developing more potent and selective PARP inhibitors that are easier to synthesize and have fewer side effects.
Synthesis Methods
N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide can be synthesized through a multistep process involving the reaction of various intermediates. The synthesis method involves the reaction of 4-methylcyclohexanone with 2-nitrobenzaldehyde to produce 4-methylcyclohexylidene-2-nitrobenzene. This intermediate is then reacted with hydrazine hydrate to produce 4-methylcyclohexylidenehydrazine. The final step involves the reaction of 4-methylcyclohexylidenehydrazine with 2-chloro-1,4-naphthoquinone to produce this compound.
Scientific Research Applications
N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide has shown potential as a cancer therapy due to its ability to inhibit PARP enzymes. PARP enzymes play a critical role in DNA repair, and by inhibiting them, this compound can cause DNA damage and cell death in cancer cells. This compound has been shown to be effective against a range of cancer types, including breast, ovarian, and pancreatic cancer.
properties
IUPAC Name |
N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-6-8-13(9-7-11)18-16(20)14-10-12-4-2-3-5-15(12)19-17(14)21/h2-5,10-11,13H,6-9H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSKMZLYVMTRNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Bromophenyl)methyl-methylamino]acetamide](/img/structure/B7471319.png)


![N-[4-[[2-(3,4-dichloroanilino)-2-oxoethyl]amino]-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B7471334.png)



![2-[4-[[2-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]phenyl]acetic acid](/img/structure/B7471354.png)
![1-acetyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-2,3-dihydroindole-5-sulfonamide](/img/structure/B7471365.png)
![3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid](/img/structure/B7471370.png)
![Methyl 2-methyl-5-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]furan-3-carboxylate](/img/structure/B7471373.png)
![3-[(2-methoxyphenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7471378.png)

![2-(1H-indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7471402.png)